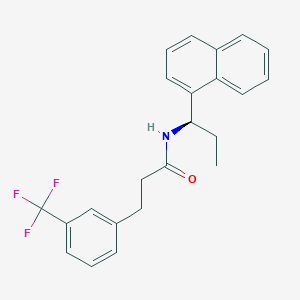
(R)-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide is a synthetic organic compound that belongs to the class of amides This compound features a naphthalene ring, a trifluoromethyl group, and a propyl chain, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, trifluoromethylbenzene, and propylamine.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including alkylation, acylation, and amide formation, to produce intermediate compounds.
Final Product Formation: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to yield the final product, ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction efficiency and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: May produce alcohols, amines, or hydrocarbons.
Substitution: May result in the formation of new amides, esters, or other substituted derivatives.
Applications De Recherche Scientifique
®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide include:
Naphthalene Derivatives: Compounds with a naphthalene ring structure.
Trifluoromethylbenzene Derivatives: Compounds with a trifluoromethyl group attached to a benzene ring.
Amides: Compounds with an amide functional group.
Uniqueness
The uniqueness of ®-N-(1-(naphthalen-1-yl)propyl)-3-(3-(trifluoroMethyl)phenyl)propanaMide lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H22F3NO |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[(1R)-1-naphthalen-1-ylpropyl]-3-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H22F3NO/c1-2-21(20-12-6-9-17-8-3-4-11-19(17)20)27-22(28)14-13-16-7-5-10-18(15-16)23(24,25)26/h3-12,15,21H,2,13-14H2,1H3,(H,27,28)/t21-/m1/s1 |
Clé InChI |
NVEUTAILVQWGRY-OAQYLSRUSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















